molecular formula C20H26O4Si2 B12538054 Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate CAS No. 141957-78-0

Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate

Cat. No.: B12538054
CAS No.: 141957-78-0
M. Wt: 386.6 g/mol
InChI Key: WEMHCCRHWUYMOB-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a biphenyl core. This compound is notable for its unique structural features and its utility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the biphenyl core .

Scientific Research Applications

Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can alter the physical and chemical properties of the compound, leading to changes in reactivity and stability. The biphenyl core can also participate in π-π stacking interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate is unique due to its biphenyl core, which provides additional stability and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring robust chemical performance .

Properties

CAS No.

141957-78-0

Molecular Formula

C20H26O4Si2

Molecular Weight

386.6 g/mol

IUPAC Name

trimethylsilyl 2-(2-trimethylsilyloxycarbonylphenyl)benzoate

InChI

InChI=1S/C20H26O4Si2/c1-25(2,3)23-19(21)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(22)24-26(4,5)6/h7-14H,1-6H3

InChI Key

WEMHCCRHWUYMOB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O[Si](C)(C)C

Origin of Product

United States

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